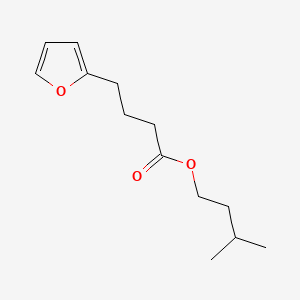

Isoamyl 4-(2-furan)butyrate

Description

Contextualization of Furan-Containing Esters in Organic Chemistry and Materials Science

Furan-containing esters represent a significant class of organic compounds with diverse applications. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique chemical properties to these esters. e3s-conferences.org In organic synthesis, furan derivatives serve as versatile building blocks for the creation of more complex molecules, including pharmaceuticals and biologically active compounds. sigmaaldrich.comacs.org The synthesis of these esters can be achieved through various methods, including microwave-assisted conditions and palladium-catalyzed oxidative carbonylation. acs.orgresearchgate.net

In the field of materials science, furan-based polymers, particularly polyesters, are gaining attention as sustainable alternatives to petroleum-based plastics. rsc.orgmarkwideresearch.com Furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer, can be esterified to produce precursors for polymers like polyethylene (B3416737) furanoate (PEF). nih.govgoogle.commdpi.com These materials exhibit excellent gas barrier properties, making them suitable for applications such as food packaging. rsc.org Research is also exploring the use of furan-based dimethacrylates for developing resins with good thermal properties and furan-based poly(ester amide)s for applications like hot melt adhesives. acs.orgacs.org

Significance of Butyrate (B1204436) Derivatives and Isoamyl Alcohols in Contemporary Chemical Research

Butyrate derivatives, compounds derived from the short-chain fatty acid butyric acid, are of considerable interest in various scientific fields. marketresearchintellect.comextrapolate.com These derivatives, which include esters and salts, are investigated for their therapeutic potential, including anti-inflammatory and anti-cancer properties. marketresearchintellect.comextrapolate.comnih.gov In animal production, butyrate derivatives are used as feed additives to improve gut health and growth performance. researchgate.net The chemical structure of these derivatives can be modified to enhance their stability and bioavailability for specific applications. marketresearchintellect.com

Isoamyl alcohol, also known as 3-methyl-1-butanol, is a versatile solvent and reagent in chemical research and industry. allanchem.comatamankimya.comeuropa.eu It is utilized as a solvent for various organic compounds, including fats, resins, and waxes. atamankimya.comeuropa.eu In molecular biology, it plays a crucial role in DNA purification processes, often used in combination with phenol (B47542) and chloroform (B151607) to remove proteins and inhibit RNase activity. atamankimya.commpbio.com Furthermore, isoamyl alcohol serves as a precursor in the synthesis of other chemicals, such as isoamyl acetate (B1210297) (banana oil) and other esters used as flavoring agents. allanchem.comatamankimya.com It is also being explored as a potential biofuel and a platform chemical for producing fine chemicals and pharmaceuticals. mdpi.com

Current Research Landscape and Emerging Trends for Isoamyl 4-(2-furan)butyrate Analogues

The current research landscape for analogues of this compound is focused on the development of bio-based polymers and functional materials. A significant trend is the synthesis and application of furan-based polyesters and polyamides as sustainable alternatives to petroleum-derived plastics. rsc.orgresearchgate.net Researchers are exploring various catalytic systems to efficiently produce furan-2,5-dicarboxylic acid (FDCA) and its esters, which are key monomers for these polymers. mdpi.com

Another area of interest is the synthesis of novel furan-containing macrocycles, such as cyclo[n]furans, which exhibit unique optical and electronic properties. acs.org Furthermore, furan dicarboxylate esters are being investigated as bio-based plasticizers for polymers like poly(vinyl chloride) (PVC). nih.govacs.org Studies are also focusing on the synthesis of furan-based poly(ester amide)s, which show potential as adhesives and for metal ion detection due to their unique structural properties. acs.org The exploration of different synthetic routes, including enzymatic polymerization and continuous flow processes, aims to create more efficient and environmentally friendly methods for producing these furan-based materials. rsc.orgacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 4-(furan-2-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-11(2)8-10-16-13(14)7-3-5-12-6-4-9-15-12/h4,6,9,11H,3,5,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRMEIURGDBOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCCC1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228405 | |

| Record name | Isoamyl 4-(2-furan)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellowish liquid; Sweet-buttery, fruity and caramel-like aroma | |

| Record name | Isoamyl 4-(2-furan)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1507/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

263.00 to 265.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 3-Methylbutyl 2-furanbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Isoamyl 4-(2-furan)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1507/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.981 | |

| Record name | Isoamyl 4-(2-furan)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1507/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-66-0 | |

| Record name | 3-Methylbutyl 2-furanbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl 4-(2-furan)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl 4-(2-furan)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOAMYL 4-(2-FURAN)BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NU54C63L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl 2-furanbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Isoamyl 4 2 Furan Butyrate

Conventional Chemical Synthesis Routes for Furan-Butyrate Esters

Conventional synthesis of furan-butyrate esters, including Isoamyl 4-(2-furan)butyrate, typically involves a multi-step process. The core of this approach is the separate synthesis of the necessary precursors—an appropriately substituted furan (B31954) carboxylic acid and the corresponding alcohol—followed by their combination via esterification.

Esterification Strategies for the Formation of the Butyrate (B1204436) Moiety

The formation of the butyrate ester is a classic esterification reaction. The most common method is the Fischer-Speier esterification, which involves reacting 4-(2-furan)butyric acid with isoamyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to achieve high yields, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.

Alternative methods can provide higher yields or milder conditions. One such approach involves converting the carboxylic acid to a more reactive derivative, like an acyl chloride. Reacting 4-(2-furan)butyryl chloride with isoamyl alcohol, usually in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, can lead to a more rapid and complete conversion to the ester.

Functionalization Approaches for the Furan Ring System

The synthesis of the 4-(2-furan)butyric acid precursor is a critical step that relies on the principles of heterocyclic chemistry. Furan is an electron-rich aromatic ring that can undergo a range of electrophilic substitution reactions.

A plausible and widely used method to introduce a four-carbon side chain is the Friedel-Crafts acylation. This involves reacting furan with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(2-furyl)-4-oxobutanoic acid. The ketone group in this intermediate must then be reduced to a methylene (B1212753) group to yield the final butyric acid side chain. This can be accomplished through classic reduction methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Other methods for synthesizing substituted furans include the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.

Catalytic Advancements in the Synthesis of this compound

Advancements in catalysis have provided more efficient and selective routes for both furan synthesis and esterification. For the functionalization of the furan ring, various metal catalysts have been developed. Palladium, gold, copper, and platinum catalysts enable a wide range of coupling and cyclization reactions that can be used to construct highly substituted furans from simple starting materials. For instance, palladium-catalyzed cross-coupling reactions could be employed to attach a four-carbon chain to a pre-functionalized furan ring.

In the context of esterification, while mineral acids remain common, solid acid catalysts are gaining traction. These heterogeneous catalysts, such as zeolites or ion-exchange resins, offer advantages like easier separation from the reaction mixture, reduced corrosion, and potential for recycling, making the process more sustainable.

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis offers a "green" alternative to conventional chemical synthesis, utilizing enzymes or whole microbial cells to perform chemical transformations under mild and environmentally friendly conditions.

Enzymatic Pathways for Ester and Furan Ring Formation

The enzymatic synthesis of the ester bond is the most developed aspect of the biocatalytic route for this compound. Lipases are highly effective biocatalysts for esterification reactions in non-aqueous media. Numerous studies have demonstrated the successful synthesis of isoamyl butyrate and other flavor esters using immobilized lipases. These enzymes exhibit high selectivity and operate under mild temperature and pressure, reducing energy consumption and byproduct formation.

The synthesis of isoamyl butyrate has been optimized using various lipases, achieving high conversion rates. For example, studies using immobilized Rhodococcus cutinase and Rhizomucor miehei lipase (B570770) have reported high yields. The reaction is typically carried out in organic solvents like hexane or isooctane to solubilize the non-polar substrates and shift the reaction equilibrium towards synthesis.

| Enzyme/Biocatalyst | Substrates | Key Findings | Conversion/Yield |

|---|---|---|---|

| Immobilized Rhodococcus cutinase (Rcut) | Isoamyl alcohol and butyric acid | Efficient synthesis in cyclohexane; enzyme activity maintained for at least six reuses. | Up to 250 mM of isoamyl butyrate synthesized. |

| Lipozyme TL IM (from Thermomyces lanuginosus) | Isoamyl alcohol (from fusel oil) and butyric acid | Optimization of temperature, enzyme concentration, and substrate ratio in hexane solvent. | High conversion of 95.8% achieved in 24 hours. |

| Immobilized Rhizomucor miehei lipase (Lipozyme IM-20) | Isoamyl alcohol and butyric acid | Yields above 90% were obtained with substrate concentrations as high as 2.0 M. | >90% |

| Immobilized Pseudomonas cepacia lipase | Benzyl alcohol and a butyrate donor | Synthesis performed under ultrasonication to enhance reaction rate. | Data not specified for isoamyl butyrate, but demonstrates lipase utility. |

While enzymatic esterification is well-established, enzymatic formation of the furan ring is a more complex field of research. Nature, however, provides examples of enzymes capable of such transformations. The enzyme 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate synthase (MfnB), found in methanogens, can catalyze multiple chemical transformations in a single active site to create a furan-containing compound from two molecules of glyceraldehyde-3-phosphate. Additionally, flavin-dependent monooxygenases like XimD can catalyze the formation of epoxide intermediates that lead to furan and pyran ring closures. These examples highlight the potential for developing enzymatic pathways for the synthesis of furan precursors.

Microbial Fermentation and Biotransformation Approaches for Related Butyrate and Furan Structures

A chemoenzymatic approach often begins with the microbial production of key precursors. Butyric acid is a common product of anaerobic bacterial fermentation. Microorganisms, particularly from the genus Clostridium, ferment carbohydrates to produce butyric acid, along with byproducts like acetate (B1210297), carbon dioxide, and hydrogen gas. This process is a well-understood route for producing bio-based butyric acid from renewable feedstocks.

| Microbial Family | Significance | Typical Environment |

|---|---|---|

| Clostridiaceae | Contains many species known for butyrate fermentation from carbohydrates. | Anaerobic environments, intestinal tracts. |

| Lachnospiraceae | Abundant phylotype identified in butyrogenic reactors and the human gut. | Controlled fermentation systems, human colon. |

| Ruminococcaceae | Identified as an abundant phylotype in continuous-flow butyrate production systems. | Human gut, anaerobic bioreactors. |

| Prevotellaceae | Identified as a putative butyrate producer in continuous operation fermentation systems. | Anaerobic bioreactors. |

Similarly, isoamyl alcohol is a major component of fusel oil, a byproduct of ethanol fermentation by yeast. This provides a readily available, bio-derived source of the alcohol component.

The biotransformation of furan compounds by microorganisms is also an active area of research. While many studies focus on the degradation of furans via oxidation by cytochrome P450 enzymes, these pathways demonstrate that microbes possess the enzymatic machinery to interact with and modify the furan ring. The integration of these biological steps—fermentation to produce butyric acid and isoamyl alcohol, followed by enzymatic esterification—represents a promising and sustainable route for the synthesis of this compound.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of flavor and fragrance esters like this compound is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste reduction, use of renewable resources, and energy efficiency. primescholars.comacs.org The synthesis of furan-based compounds, in particular, is an active area of research for sustainable chemistry, as the furan ring can often be derived from biomass. mdpi.com Methodologies for synthesizing esters that align with green chemistry include the use of biocatalysts, alternative energy sources like microwave irradiation, and designing reactions with high atom economy. researchgate.netredalyc.org

Solvent-Free Reaction Systems and Sustainable Practices

A key objective in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. researchgate.net In the context of this compound synthesis, this can be achieved through solvent-free reaction systems or the use of more benign solvent alternatives.

One of the most effective sustainable practices is the use of biocatalysis, particularly with enzymes like lipases. redalyc.org Lipases can catalyze esterification reactions with high specificity and selectivity under mild conditions, often in solvent-free or non-aqueous media. redalyc.orgresearchgate.net For instance, the enzymatic synthesis of a similar ester, isoamyl butyrate, has been extensively studied using immobilized lipases. redalyc.orgresearchgate.net This approach not only minimizes the need for organic solvents but also allows for easier product recovery and reuse of the catalyst. redalyc.org The synthesis of various furan esters from biomass-derived furfuryl alcohol has also been successfully demonstrated using immobilized lipases, showing high conversion rates and catalyst stability over multiple cycles. These enzymatic methods are advantageous as they can proceed at ambient temperatures and pressures, reducing energy consumption.

Another sustainable practice is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields for the synthesis of furan-containing esters compared to conventional heating methods. researchgate.net Microwave heating is more energy-efficient as it directly heats the reacting molecules.

The choice of solvent has a significant impact on the environmental footprint of a synthesis. While solvent-free systems are ideal, sometimes a solvent is necessary. In such cases, green solvents are preferred. The table below, based on findings from analogous esterification reactions, illustrates how solvent choice can affect reaction outcomes.

Table 1: Effect of Different Solvents on a Model Esterification Reaction

| Solvent | Log P | Conversion Yield (%) | Green Chemistry Considerations |

| Heptane | 4.0 | ~78% | Non-polar, relatively low toxicity, but derived from fossil fuels. |

| Cyclohexane | 3.2 | ~66% | Common non-polar solvent, but with some environmental and health concerns. |

| tert-Butyl alcohol | 0.8 | Low | Polar solvent, often less efficient for lipase-catalyzed esterification. |

| Dichloromethane | 1.3 | <3% | Halogenated solvent, considered environmentally hazardous and is avoided in green synthesis. |

| Solvent-Free | N/A | >80% | Ideal green chemistry scenario, eliminates solvent waste and simplifies purification. |

Note: Data is illustrative and based on typical results for lipase-catalyzed synthesis of isoamyl esters. researchgate.netresearchgate.net The log P value represents the hydrophobicity of the solvent, with higher values often favoring higher enzyme activity in ester synthesis. researchgate.net

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comacs.org An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, and no waste is generated. mdpi.com

The most atom-economical route to synthesize this compound is through the direct esterification of 4-(2-furan)butyric acid with isoamyl alcohol.

Reaction: C₈H₈O₃ (4-(2-furan)butyric acid) + C₅H₁₂O (Isoamyl alcohol) → C₁₃H₂₀O₃ (this compound) + H₂O (Water)

The atom economy for this reaction is calculated as: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Molecular Weight of this compound (C₁₃H₂₀O₃) = 224.29 g/mol

Molecular Weight of 4-(2-furan)butyric acid (C₈H₈O₃) = 152.15 g/mol

Molecular Weight of Isoamyl alcohol (C₅H₁₂O) = 88.15 g/mol

Atom Economy = (224.29 / (152.15 + 88.15)) x 100% = (224.29 / 240.30) x 100% ≈ 93.3%

This high atom economy indicates that the direct esterification is an efficient process with minimal theoretical waste. The only byproduct is water, which is environmentally benign. Addition reactions, such as cycloadditions used to form furan rings, are examples of processes that can achieve 100% atom economy. mdpi.com

In contrast, other synthetic methods that involve protecting groups or stoichiometric activating agents have significantly lower atom economy. For example, if the carboxylic acid were first converted to an acyl chloride and then reacted with the alcohol, the process would generate stoichiometric amounts of waste (e.g., HCl and the reagent used for chlorination like SOCl₂), drastically reducing the atom economy. Similarly, older methods for amine synthesis, like the Gabriel synthesis, are known for their extremely low atom economy. primescholars.com

The table below compares the atom economy of different potential synthetic strategies.

Table 2: Comparison of Atom Economy in Different Synthetic Protocols

| Synthetic Method | Reactants | Products | Byproducts | Atom Economy (%) | Waste Minimization |

| Direct Esterification (Ideal) | 4-(2-furan)butyric acid, Isoamyl alcohol | This compound | Water | ~93.3% | Excellent; only byproduct is water. |

| Addition Reaction (Ideal) | Hypothetical building blocks | Furan derivative | None | 100% | Perfect; all reactant atoms are incorporated into the product. mdpi.com |

| Wittig Reaction (Example) | Aldehyde/Ketone, Phosphonium ylide | Alkene | Triphenylphosphine oxide | ~20-25% | Poor; generates a large, high molecular weight byproduct. primescholars.com |

| Acyl Chloride Intermediate | 4-(2-furan)butyric acid, SOCl₂, Isoamyl alcohol | This compound | SO₂, HCl | < 60% | Poor; generates stoichiometric acidic and gaseous waste. |

By focusing on synthetic routes with high atom economy, chemists can significantly minimize waste at the molecular level, a core goal of green chemistry. acs.org

Advanced Spectroscopic and Analytical Characterization of Isoamyl 4 2 Furan Butyrate

High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and structure of organic molecules. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas and offers deep insights into the fragmentation patterns that are characteristic of a compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like Isoamyl 4-(2-furan)butyrate. In GC-MS, the compound is vaporized and separated from other components in a mixture by gas chromatography before being ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification.

For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its exact mass (224.1412). The fragmentation pathway is dictated by the compound's functional groups—the furan (B31954) ring, the butyrate (B1204436) ester linkage, and the isoamyl group. Common fragmentation patterns would include:

Loss of the isoamyl group: Cleavage of the ester C-O bond can result in the loss of the isoamyl radical or isopentene, leading to significant fragments.

McLafferty rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen from the butyrate chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Furan ring fragmentation: Cleavage of the furan ring itself, often initiated by the loss of CO or CHO groups, leading to characteristic ions.

Cleavage of the butyrate side chain: Fragmentation can occur along the four-carbon chain linking the furan ring to the ester group.

While Electrospray Ionization (ESI-MS) is more commonly used for larger, more polar, and less volatile molecules, it can be applied in certain contexts, often yielding the protonated molecule [M+H]⁺ (m/z 225.1489) or adducts with sodium [M+Na]⁺ (m/z 247.1308). ESI is a "soft" ionization technique, meaning it typically results in less fragmentation than EI, making it useful for confirming the molecular weight of the compound. researchgate.net

| m/z (Predicted) | Proposed Fragment Ion | Significance |

|---|---|---|

| 224.14 | [C₁₃H₂₀O₃]⁺ | Molecular Ion |

| 154.06 | [C₈H₁₀O₃]⁺ | Loss of isopentene (C₅H₁₀) |

| 139.04 | [C₈H₇O₂]⁺ | Fragment from cleavage of the butyrate chain |

| 81.03 | [C₅H₅O]⁺ | Furfuryl cation, a very common fragment for furan-containing compounds |

| 71.08 | [C₅H₁₁]⁺ | Isoamyl cation |

| 43.02 | [C₃H₇]⁺ | Isopropyl fragment from the isoamyl group |

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation. In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion), such as the molecular ion ([M]⁺) or a major fragment ion, is selected and isolated. mdpi.com This isolated ion is then subjected to further fragmentation by collision-induced dissociation (CID), and the resulting "daughter" or "product" ions are analyzed. mdpi.com

For this compound, an MS/MS experiment could involve isolating the molecular ion at m/z 224.14. The resulting product ion spectrum would definitively show fragments corresponding to the loss of the isoamyl group and the formation of the furylbutyryl cation, confirming the connectivity of the molecule. This technique is invaluable for distinguishing between isomers, which might produce very similar primary mass spectra but different MS/MS fragmentation patterns. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound would display distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift being highly dependent on its hybridization and the electronegativity of attached atoms.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Furan H-5 | ~7.30 | d | 1H |

| Furan H-4 | ~6.25 | dd | 1H |

| Furan H-3 | ~6.05 | d | 1H |

| -O-CH₂- (isoamyl) | ~4.10 | t | 2H |

| Furan-CH₂- | ~2.80 | t | 2H |

| -C(=O)-CH₂- | ~2.35 | t | 2H |

| -CH₂-CH₂-CH₂- | ~2.00 | quintet | 2H |

| -CH- (isoamyl) | ~1.70 | m | 1H |

| -CH₂-CH- (isoamyl) | ~1.50 | q | 2H |

| -CH(CH₃)₂ (isoamyl) | ~0.92 | d | 6H |

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C=O (ester) | ~173.5 |

| Furan C-2 | ~155.0 |

| Furan C-5 | ~141.0 |

| Furan C-4 | ~110.0 |

| Furan C-3 | ~105.5 |

| -O-CH₂- (isoamyl) | ~63.5 |

| -CH₂- (isoamyl) | ~37.5 |

| -C(=O)-CH₂- | ~33.0 |

| Furan-CH₂- | ~27.5 |

| -CH- (isoamyl) | ~25.0 |

| -CH₂-CH₂-CH₂- | ~24.5 |

| -CH(CH₃)₂ (isoamyl) | ~22.5 |

While 1D NMR provides substantial data, 2D NMR experiments are often necessary for unambiguous structural assignment, especially for complex molecules. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons, for example, linking the entire spin system of the isoamyl group (-O-CH₂-CH₂-CH-(CH₃)₂) and the butyrate chain (Furan-CH₂-CH₂-CH₂-C=O). It would also confirm the coupling between the protons on the furan ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). sdsu.edu The key correlation for confirming the structure of this compound would be a cross-peak between the protons of the isoamyl -O-CH₂- group (at ~4.10 ppm) and the ester carbonyl carbon (~173.5 ppm). Another critical correlation would be between the protons on the furan-adjacent methylene (B1212753) group (Furan-CH₂-, ~2.80 ppm) and the furan C-2 carbon (~155.0 ppm).

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong absorption band corresponding to the C=O stretch of the ester group. Other significant peaks would include C-H stretching vibrations for the aliphatic and furan ring protons, and C-O stretching vibrations for the ester linkage.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The C-C bonds of the furan ring and the aliphatic backbone would be expected to produce distinct Raman signals.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity (IR) |

|---|---|---|---|

| ~3120-3150 | C-H stretch | Furan ring | Medium |

| ~2870-2960 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Strong |

| ~1735-1740 | C=O stretch | Ester | Very Strong |

| ~1500-1580 | C=C stretch | Furan ring | Medium-Strong |

| ~1170-1250 | C-O stretch | Ester (acyl-oxygen) | Strong |

| ~1010-1080 | C-O stretch | Ester (alkyl-oxygen) | Strong |

| ~740-780 | C-H out-of-plane bend | Furan ring | Strong |

Chromatographic Methodologies for Purity and Quantitative Analysis

The purity and concentration of this compound are critical parameters determined through robust chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed for this purpose, each offering distinct advantages for the separation, identification, and quantification of the target compound and any potential impurities.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. Method development focuses on optimizing separation efficiency, peak resolution, and sensitivity for both purity assessment and precise quantification.

The development process involves the systematic selection and optimization of several key parameters. The choice of the capillary column is fundamental; non-polar or mid-polar stationary phases are typically effective for separating esters and furan derivatives. Columns such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS) are widely used for their versatility and thermal stability, enabling the separation of a broad range of analytes. nih.govresearchgate.net

Optimization of the oven temperature program is crucial for achieving good resolution between the main compound peak and any impurities, such as residual starting materials or by-products. A typical program begins at a lower temperature to separate volatile components and then ramps up to elute higher-boiling compounds within a reasonable analysis time. mdpi.com The injector temperature is set high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. mdpi.com A splitless injection mode is often preferred for trace analysis to maximize the amount of analyte reaching the column, thereby enhancing sensitivity. mdpi.com

The Flame Ionization Detector (FID) is commonly selected for quantitative analysis due to its high sensitivity to hydrocarbons, excellent linearity, and robustness. mdpi.com Carrier gas flow rate, typically using helium or hydrogen, is optimized to ensure maximum column efficiency. nih.gov Validation of the method confirms its specificity, linearity, accuracy, and precision for the intended application. mdpi.comnih.gov

Table 1: Illustrative GC-FID Parameters for Analysis of this compound

| Parameter | Optimized Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) nih.gov |

| Injector | Split/Splitless, operated in splitless mode mdpi.com |

| Injector Temperature | 280 °C nih.gov |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min nih.gov |

| Oven Temperature Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 230 °C, hold for 3 min mdpi.com |

| Detector | Flame Ionization Detector (FID) mdpi.com |

| Detector Temperature | 260 °C mdpi.com |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for analyzing thermally sensitive impurities or for compound profiling without derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Method development for this compound profiling centers on selecting an appropriate column and mobile phase to achieve separation from related substances. A C18 column is a standard choice for the stationary phase due to its hydrophobic nature, which provides good retention for moderately polar compounds like esters. aurigeneservices.com

The mobile phase composition is a critical factor influencing retention and resolution. A gradient elution using a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer is often employed. sielc.comshimadzu.com This allows for the effective elution of compounds with a range of polarities. The aqueous component may contain a buffer or an acid, like phosphoric or formic acid, to control the pH and improve peak shape. sielc.com

Detection is typically performed using an ultraviolet (UV) or photodiode array (PDA) detector. The furan ring in this compound contains a chromophore that absorbs UV light, making this detection method highly suitable. A wavelength of around 210 nm is often selected for butyrate-containing compounds. aurigeneservices.com The flow rate is optimized to balance analysis time with separation efficiency. The ASTM D5837 standard, though for furanic compounds in insulating liquids, provides a framework for HPLC analysis of furan derivatives, often involving a diode array detector for specific identification. astm.orgdgaequipment.comtajhizkala.ir

Table 2: Representative HPLC-UV/PDA Parameters for Profiling this compound

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV/PDA Detector |

| Column | YMC Triart C18 (250 x 4.6 mm, 5 µm) aurigeneservices.com |

| Mobile Phase | A: Water with 0.1% Phosphoric Acid B: Acetonitrile sielc.com |

| Elution Mode | Isocratic (e.g., 92:8 v/v A:B) or Gradient |

| Flow Rate | 0.5 - 1.0 mL/min aurigeneservices.com |

| Detection Wavelength | 210 nm aurigeneservices.com |

| Injection Volume | 10 µL aurigeneservices.com |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Biological Activities and Mechanistic Studies of Isoamyl 4 2 Furan Butyrate Excluding Human Data

In Vivo Studies in Non-Human Biological Models

Pharmacokinetic and Pharmacodynamic Profiling in Model Organisms:No data found.

To fulfill the user's request, dedicated biological studies on Isoamyl 4-(2-furan)butyrate would be required. Without such research, any article created on this topic would be speculative and not based on scientific evidence, which would contradict the instructions for accuracy.

Metabolic Transformations and Biodegradation Pathways in Biological Systems

The metabolic fate of this compound in non-human biological systems is presumed to follow a multi-step process involving the hydrolysis of the ester bond, followed by the independent metabolism of the resulting isoamyl alcohol and 4-(2-furan)butyric acid. The furan (B31954) moiety, in particular, is subject to metabolic activation that can lead to reactive intermediates.

The initial and most probable metabolic step is the enzymatic hydrolysis of the ester linkage by non-specific esterases, which are ubiquitous in biological systems. This reaction would yield isoamyl alcohol and 4-(2-furan)butyric acid.

Metabolism of the Isoamyl Moiety: Isoamyl alcohol is expected to be metabolized through pathways common to other short-chain branched alcohols. This typically involves oxidation to the corresponding aldehyde, isovaleraldehyde, followed by further oxidation to isovaleric acid. Isovaleric acid can then enter into mainstream metabolic pathways, such as the Krebs cycle, after being converted to isovaleryl-CoA.

Metabolism of the 4-(2-furan)butyrate Moiety: The 4-(2-furan)butyric acid component would likely undergo further degradation. The butyrate (B1204436) side chain can be metabolized via β-oxidation, a common pathway for the breakdown of fatty acids, which would shorten the carboxylic acid chain.

The furan ring itself is known to be a target for metabolic enzymes, particularly cytochrome P450 monooxygenases. nih.gov The oxidation of the furan ring is a critical step and can lead to the formation of a reactive and toxic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.govnih.gov This highly electrophilic intermediate can react with cellular nucleophiles such as the amino acids lysine and cysteine, as well as glutathione (GSH). nih.govresearchgate.net The formation of these adducts represents a significant pathway in the biotransformation and potential detoxification of furan-containing compounds. researchgate.net The degradation of butyrate itself is carried out by a variety of microorganisms, particularly in anaerobic environments like the gut, through syntrophic associations between butyrate-oxidizing bacteria and methanogens. nih.gov

A proposed, though not experimentally verified, metabolic pathway for this compound is presented below:

| Step | Reaction | Metabolites | Enzymatic System (Postulated) |

| 1 | Ester Hydrolysis | Isoamyl alcohol, 4-(2-furan)butyric acid | Carboxylesterases |

| 2a | Oxidation of Isoamyl Alcohol | Isovaleraldehyde, Isovaleric acid | Alcohol dehydrogenase, Aldehyde dehydrogenase |

| 2b | β-oxidation of 4-(2-furan)butyric acid | Furan-2-yl-acetic acid, Furoic acid | Acyl-CoA synthetase, Acyl-CoA dehydrogenase |

| 3 | Furan Ring Oxidation | cis-2-butene-1,4-dial (BDA) | Cytochrome P450 (e.g., CYP2E1) |

| 4 | Conjugation of BDA | BDA-amino acid adducts, BDA-glutathione adducts | Glutathione S-transferases (for GSH conjugation) |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific structure-activity relationship (SAR) studies on this compound analogues are not extensively documented, general principles derived from research on other furan-containing compounds and esters can provide insights into how structural modifications might influence biological activity. The furan ring is a versatile scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. orientjchem.orgijabbr.com

The biological activity of furan derivatives can be significantly altered by the nature and position of substituents on the furan ring. researchgate.net The 2- and 5-positions of the furan ring are often critical for biological activity. orientjchem.org

Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups, such as nitro groups, has been shown to enhance the antibacterial and anticancer activities of some furan derivatives. orientjchem.org Conversely, electron-donating groups may modulate the electronic properties of the ring and thereby influence its interaction with biological targets.

Steric Factors: The size and shape of the substituents can also play a crucial role. Bulky groups at certain positions might enhance binding to a specific target through favorable steric interactions or, conversely, could hinder binding due to steric clashes.

Lipophilicity: The lipophilicity of the molecule, which influences its ability to cross biological membranes, can be fine-tuned by the addition of various substituents to the furan ring. For example, the introduction of halogen atoms can increase lipophilicity and potentially enhance certain biological activities.

| Substitution Position | Type of Substituent | Potential Effect on Biological Efficacy |

| 5-position | Electron-withdrawing (e.g., -NO₂) | May enhance antimicrobial or anticancer activity. |

| 5-position | Bulky alkyl group | Could sterically influence receptor binding. |

| 3- or 4-position | Halogen (e.g., -Cl, -Br) | May increase lipophilicity and affect membrane permeability. |

Chain Length: Altering the length of the carboxylic acid chain can affect the compound's lipophilicity and steric profile. Shorter or longer acyl chains would likely influence the rate of enzymatic hydrolysis and the subsequent metabolic fate of the molecule. The rate of ester formation and hydrolysis is dependent on the chain length of the acyl-coenzyme A component and the alcohol. nih.gov

Branching: The introduction of branching in the butyrate chain would create a more sterically hindered ester, which could decrease its susceptibility to hydrolysis by esterases. This could, in turn, prolong the in vivo half-life of the parent compound.

Unsaturation: The presence of double bonds in the butyrate chain could introduce conformational rigidity and alter the molecule's shape, potentially leading to different interactions with biological targets.

| Modification | Description | Potential Mechanistic Outcome |

| Chain Elongation | Increasing the number of carbon atoms in the acyl chain. | May alter lipophilicity and the rate of metabolic breakdown. |

| Introduction of Branching | Adding alkyl groups to the butyrate backbone. | Could decrease the rate of ester hydrolysis, potentially increasing bioavailability. |

| Introduction of Unsaturation | Incorporating one or more double bonds. | May change the three-dimensional structure and receptor binding affinity. |

The isoamyl group, derived from isoamyl alcohol, forms the ester with the 4-(2-furan)butyric acid. The nature of this alcohol-derived moiety can significantly impact the physicochemical properties and biological activity of the ester.

Steric Bulk: The branched structure of the isoamyl group provides more steric bulk compared to a linear pentyl group. This can influence the rate of enzymatic hydrolysis of the ester. Studies on the enzymatic esterification of butyric acid have shown that the reaction rate is affected by the chain length and branching of the alcohol. researchgate.net

Alternative Alcohol Moieties: Replacing the isoamyl group with other alcohol moieties would be expected to modulate the biological response. For example, using a shorter-chain alcohol like ethanol might increase the compound's water solubility, while a longer-chain or more complex alcohol could increase its lipophilicity and alter its metabolic stability. The antimicrobial activity of some esters is influenced by the chain length of the fatty acid component. nih.gov

| Alcohol Moiety Characteristic | Influence on the Molecule | Potential Biological Consequence |

| Chain Length | Affects the overall size and lipophilicity. | Modulates membrane permeability and interaction with hydrophobic binding pockets. |

| Branching | Increases steric hindrance around the ester bond. | Can alter the rate of enzymatic cleavage and thus the duration of action. |

| Cyclization | Introduction of a cyclic alcohol moiety. | Would significantly change the shape and rigidity of the molecule, likely leading to different biological activities. |

Theoretical and Computational Investigations of Isoamyl 4 2 Furan Butyrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and reactivity. For Isoamyl 4-(2-furan)butyrate, these calculations offer insights into its stability, electronic characteristics, and potential chemical transformations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. researchgate.net In the case of this compound, DFT calculations would be employed to determine the precise bond lengths, bond angles, and dihedral angles of the molecule. This process involves systematically adjusting the atomic coordinates to minimize the total electronic energy, resulting in a detailed 3D structure.

Beyond geometry, DFT is used to calculate various electronic properties that describe the molecule's charge distribution and reactivity. The molecular electrostatic potential (MEP) map, for example, illustrates the regions of positive and negative charge on the molecule's surface. For this compound, the MEP would likely show a high electron density (negative potential) around the oxygen atoms of the furan (B31954) ring and the carbonyl group, indicating these are potential sites for electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit a positive potential.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | C-O (furan) | ~1.36 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Dihedral Angle | C-O-C-C (ester linkage) | ~180° (trans) |

Note: These values are illustrative predictions based on typical parameters for similar functional groups and have not been derived from a specific DFT calculation on this molecule.

Frontier Molecular Orbital (FMO) Analysis and Reaction Mechanism Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. bohrium.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and location of these orbitals are critical for understanding how a molecule will interact with others. unesp.br

The HOMO represents the outermost orbital containing electrons and acts as an electron donor in a reaction. The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more likely to undergo chemical reactions.

For this compound, FMO analysis would predict the most probable sites for nucleophilic and electrophilic attack.

HOMO : Due to the electron-rich nature of the aromatic furan ring, the HOMO is expected to be localized primarily on this part of the molecule. This suggests that the furan ring is the most likely site for attack by electrophiles.

LUMO : The LUMO is anticipated to be centered on the carbonyl carbon of the ester group, which is electron-deficient. This site would be the primary target for attack by nucleophiles.

By analyzing the symmetry and energy levels of the frontier orbitals, FMO theory can predict the feasibility and stereochemical outcomes of various reactions, such as cycloadditions involving the furan ring. imperial.ac.ukpku.edu.cn

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability (furan ring) |

| LUMO Energy | -0.8 eV | Electron-accepting capability (carbonyl group) |

| HOMO-LUMO Gap | 5.7 eV | High chemical stability |

Note: These energy values are hypothetical and serve to illustrate the principles of FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes and interactions between molecules that are not apparent from static models.

Solvent Effects and Diffusion Behavior of this compound

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are an ideal tool for investigating these effects. By placing a model of the molecule in a simulated box filled with solvent molecules (e.g., water, ethanol, or a nonpolar solvent), researchers can observe how the solvent affects its conformation and movement.

The flexible isoamyl and butyrate (B1204436) chains can adopt numerous conformations. MD simulations can explore this conformational landscape, revealing the most probable shapes the molecule assumes in a given solvent. For example, in a polar solvent like water, the molecule might fold to minimize the exposure of its nonpolar hydrocarbon chains to the solvent, while the more polar furan and ester groups interact with water molecules. In a nonpolar solvent, the molecule would likely adopt a more extended conformation. researchgate.net

These simulations can also be used to calculate the diffusion coefficient of this compound in various media. This property is crucial for understanding its transport properties, which is relevant in applications such as flavor release from a food matrix.

Interactions with Other Chemical Species and Material Interfaces

MD simulations can provide a detailed picture of how this compound interacts with other molecules at an atomic level. This is particularly useful for understanding its function in complex systems. For example, in flavor science, simulations could model the interaction of the molecule with specific olfactory receptors to understand the structural basis of its fruity and sweet aroma.

Furthermore, the interaction of this compound with material interfaces can be explored. Simulations could model its adsorption onto a surface or its partitioning between two different phases (e.g., oil and water). This information is valuable for applications in product formulation, where the molecule might be incorporated into emulsions, polymers, or other complex materials. The simulations would quantify the interaction energies, identifying the key functional groups responsible for binding and the preferred orientation of the molecule at the interface.

In Silico Prediction of Biological Target Interactions and Ligand Design

In silico methods use computational approaches to predict the interaction between a small molecule (a ligand), such as this compound, and a biological target, typically a protein. nih.gov These techniques are essential in drug discovery and toxicology for identifying potential biological activities and designing new molecules with desired functions. biorxiv.org

The process often begins with molecular docking, where the 3D structure of this compound, obtained from DFT calculations, is computationally fitted into the binding site of a target protein. A scoring function then estimates the binding affinity, or strength of the interaction. By screening the molecule against a large library of protein structures, researchers can generate hypotheses about its potential biological targets.

For this compound, this approach could reveal previously unknown biological activities beyond its role as a flavor compound. For instance, its structural similarity to other biologically active furan-containing compounds might suggest interactions with specific enzymes or receptors.

Once a potential interaction is identified, the computational model can be used for ligand design. By systematically modifying the structure of this compound in silico—for example, by changing the length of the alkyl chain or adding new functional groups—researchers can predict how these changes would affect its binding affinity. This iterative process of design and evaluation can guide the synthesis of new compounds with enhanced activity or specificity for a particular biological target.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding enzymatic reactions by predicting the interaction between a ligand and a protein's active site.

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The furan ring introduces a planar, aromatic moiety with a heteroatom, which can participate in various interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrogen bonding via its oxygen atom. The isoamyl ester portion would likely occupy a hydrophobic pocket within the active site.

The binding affinity, often expressed as the binding energy (e.g., in kcal/mol), is calculated by the docking software's scoring function. A lower binding energy typically indicates a more stable and favorable interaction. The predicted binding affinity for this compound would depend on the specific target protein. A hypothetical set of results from a docking simulation is presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Target Protein

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | PHE28, TRP104 | π-π Stacking |

| SER122 | Hydrogen Bond (with furan oxygen) | ||

| LEU34, ILE150 | Hydrophobic Interaction (with isoamyl group) | ||

| RMSD (Å) | 1.8 | - | - |

This table is generated for illustrative purposes based on the principles of molecular docking and is not derived from experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are widely used in medicinal chemistry and toxicology to predict the activity of new chemical entities and to guide the design of more potent or safer compounds. researchgate.net

A QSAR study on this compound derivatives, while not currently published, would involve the following key steps:

Data Set Preparation : A series of derivatives of this compound would need to be synthesized and their biological activity (e.g., inhibitory concentration IC50) against a specific target determined. This dataset would then be divided into a training set for model development and a test set for model validation.

Descriptor Calculation : For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors : Based on the 2D representation of the molecule.

Geometrical descriptors : Based on the 3D structure of the molecule.

Electronic descriptors : Related to the electron distribution in the molecule.

Physicochemical descriptors : Such as logP (lipophilicity) and molar refractivity.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest (RF), a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable) is established. frontiersin.org

Model Validation : The predictive power of the QSAR model is assessed using the test set of compounds that were not used in model development. Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to evaluate the model's robustness and predictability. frontiersin.orgnih.gov

For this compound derivatives, a hypothetical QSAR study could investigate how modifications to the furan ring or the isoamyl chain affect its activity. For example, introducing substituents on the furan ring could alter its electronic properties and steric hindrance. A hypothetical QSAR equation derived from an MLR model might look like:

log(1/IC50) = 0.85 * LogP - 0.23 * Molar_Volume + 1.54 * (presence_of_substituent_X) + constant

This equation would suggest that higher lipophilicity (LogP) and the presence of a specific substituent (X) increase the activity, while a larger molecular volume decreases it. The findings of such a study would provide valuable insights for designing new derivatives with enhanced biological activity.

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

| Derivative | LogP | Molar Volume (ų) | Substituent at Position 5 | Experimental log(1/IC50) | Predicted log(1/IC50) |

|---|---|---|---|---|---|

| 1 (Parent) | 3.2 | 220 | H | 4.5 | 4.6 |

| 2 | 3.5 | 230 | Cl | 4.8 | 4.9 |

| 3 | 2.8 | 210 | OH | 4.2 | 4.1 |

| 4 | 4.1 | 250 | CH3 | 5.1 | 5.0 |

This table is generated for illustrative purposes to demonstrate the components of a QSAR study and is not based on experimental data.

Emerging Research Directions and Potential Applications of Isoamyl 4 2 Furan Butyrate Non Human, Non Clinical Focus

Applications in Advanced Materials Science Research

The furan (B31954) moiety within Isoamyl 4-(2-furan)butyrate makes it an interesting candidate for research in green polymer chemistry. The similarity between the furan ring and the phenyl ring has opened opportunities for creating bio-based alternatives to traditional petroleum-derived polymers acs.org.

The development of polymers from renewable resources is a significant focus of modern materials science, with furan-based monomers being key building blocks rsc.orgrug.nl. Research has centered on difunctional furan compounds like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) to create polyesters and copolyesters acs.orgnih.gov. Enzymatic polymerization, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), presents a green and effective route for synthesizing these polymers under mild conditions, avoiding the side reactions like decarboxylation that can occur with chemical catalysis acs.orgresearchgate.net.

A series of furan-based copolyesters have been synthesized by combining furan monomers (like dimethyl 2,5-furandicarboxylate) with various aliphatic diols or diacid ethyl esters nih.govd-nb.info. These enzymatic processes yield copolyesters with molecular weights up to 35,000 g/mol , whose thermal and crystalline properties can be tuned by altering the length of the aliphatic chains nih.govd-nb.info. While this compound is a monofunctional ester and not a direct monomer for high-molecular-weight polyesters, its furan structure suggests potential roles. It could be investigated as a reactive additive or a chain-terminating agent to control molecular weight in furan polymer systems. Furthermore, chemical modification of the compound to introduce a second reactive group could transform it into a novel bio-based monomer for creating new furanic-aliphatic polymers.

There is a significant industrial and scientific effort to replace petroleum-based plasticizers, such as phthalates, with safer, bio-based alternatives europeanplasticisers.eu. Furan-based compounds are promising candidates due to their structural similarity to phthalates and their derivation from renewable biomass europeanplasticisers.eu. Esters of furan dicarboxylic acids (DAFs) have been synthesized from marine biomass-derived acids and bio-alcohols and investigated as plasticizers for poly(vinyl chloride) (PVC) acs.org.

These furan-based diesters have been shown to effectively lower the glass transition temperature (Tg) of PVC, demonstrating plasticization efficiency comparable to conventional phthalates europeanplasticisers.euacs.org. The presence of the oxygen atom in the furan ring appears to increase the polarity of the molecules, which may help inhibit their migration or leaching from the polymer matrix acs.org. Research indicates that furan-based plasticizers exhibit good thermal stability and high gelling capacity, making them suitable for applications like synthetic coatings europeanplasticisers.eu. Given that this compound is an ester with a furan ring, it represents a potential candidate for investigation as a primary or secondary bio-based plasticizer. Its performance would need to be evaluated against established bio-plasticizers derived from resources like vegetable oils, citric acid, and cardanol (B1251761) mdpi.comresearchgate.net.

Analytical Chemistry and Environmental Monitoring Research

As with any novel chemical compound intended for wider use, developing robust analytical methods and understanding its environmental behavior are critical research priorities.

The detection and quantification of furan derivatives in complex environmental samples like water, soil, or air typically require sensitive and selective analytical techniques. The high volatility of many furan compounds makes headspace (HS) extraction a suitable sample preparation method europa.eu. This is often coupled with gas chromatography-mass spectrometry (GC-MS) for separation and detection europa.eu.

For enhanced sensitivity and for analyzing trace levels, headspace solid-phase microextraction (HS-SPME) is a valuable technique for isolating and concentrating furan derivatives from a sample matrix before GC-MS analysis nih.govresearchgate.net. The use of tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity, which is crucial for distinguishing target analytes from matrix interferences nih.gov. These established methods for other furan derivatives would be the logical starting point for developing a validated protocol for this compound.

| Technique | Sample Preparation | Separation/Detection | Key Advantages | Relevant Research Context |

|---|---|---|---|---|

| HS-GC-MS | Static Headspace Extraction | Gas Chromatography - Mass Spectrometry | Effective for volatile compounds, well-established. | Standard method for furan analysis in food and environmental samples europa.eu. |

| HS-SPME-GC-MS/MS | Headspace Solid-Phase Microextraction | Gas Chromatography - Tandem Mass Spectrometry | High sensitivity and selectivity, solvent-free extraction. | Used for simultaneous analysis of furan and its derivatives in complex food matrices nih.govresearchgate.net. |

| LC-MS/MS | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Liquid Chromatography - Tandem Mass Spectrometry | Suitable for less volatile or thermally labile compounds. | Standard for analyzing a wide range of organic contaminants in water jelsciences.com. |

Understanding the environmental persistence and degradation pathways of furan-based compounds is crucial for assessing their ecological impact. Microbial metabolism of furans is an active area of research, largely driven by the presence of inhibitory furan aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) in lignocellulosic hydrolysates nih.govmdpi.com.

Numerous microorganisms, predominantly Gram-negative aerobic bacteria such as species of Cupriavidus and Pseudomonas, have been identified that can degrade furanic compounds nih.govmdpi.comnih.gov. The initial step in the aerobic degradation of furan aldehydes is typically their oxidation to the corresponding carboxylic acid, such as 2-furoic acid nih.govbohrium.com. This intermediate is then further metabolized, often converging on central metabolic pathways nih.gov.

For this compound, a likely initial step in its biodegradation would be enzymatic hydrolysis of the ester bond, releasing isoamyl alcohol and 4-(2-furan)butyric acid. The resulting furan-containing acid could then enter degradation pathways similar to those established for 2-furoic acid. The ability of certain bacteria to use furans as a sole carbon and energy source and to exhibit chemotaxis towards them suggests a potential for natural attenuation and directed bioremediation strategies in environments where such compounds might be released nih.govresearchgate.net.

Biotechnological Applications and Sustainable Production Systems

The push for a circular bioeconomy necessitates the development of sustainable production methods for chemicals. Biotechnological routes, particularly those using enzymes and microbial fermentation, offer green alternatives to conventional chemical synthesis redalyc.org.

The synthesis of flavor esters, such as isoamyl butyrate (B1204436), via enzymatic catalysis is a well-established field researchgate.netnih.gov. Lipases and cutinases are commonly used to catalyze the esterification between an alcohol (isoamyl alcohol) and a carboxylic acid (butyric acid) in non-aqueous media, achieving high conversion yields redalyc.orgnih.govresearchgate.net. These enzymatic processes are attractive because they can be conducted under mild conditions and can utilize raw materials from renewable sources, such as fusel oil (a source of isoamyl alcohol) redalyc.orgresearchgate.net.

For this compound, a sustainable production strategy could be envisioned in two stages.

Furan Precursor Production: The 4-(2-furan)butyric acid precursor could potentially be produced through microbial fermentation. There is significant research into the microbial production of butyric acid using various Clostridium species from renewable feedstocks like glucose or lignocellulosic materials nih.govresearchgate.netnih.govmdpi.com. Similar fermentation pathways could be explored or engineered for the furan derivative. Alternatively, chemical methods to produce furoic acid sustainably from furfural exist rsc.org.

Enzymatic Esterification: The furan-butyric acid precursor would then be esterified with isoamyl alcohol using an immobilized lipase or cutinase as a biocatalyst, mirroring the established processes for other flavor esters researchgate.netnih.gov. The use of immobilized enzymes allows for easy separation from the product and catalyst reuse, enhancing process efficiency nih.gov.

| Enzyme (Source) | Immobilization Support | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Lipozyme TL IM (Thermomyces lanuginosus) | Silica Gel | Isoamyl alcohol, Butyric acid | Achieved ~96% conversion in 24 hours in hexane. | redalyc.orgresearchgate.net |

| Lipase (Rhizomucor miehei) | Anion Exchange Resin | Isoamyl alcohol, Butyric acid | Yields >90% were obtained with substrate concentrations up to 2.0 M. | researchgate.net |

| Cutinase (Rhodococcus sp.) | Methacrylate (B99206) Divinylbenzene (B73037) Beads | Isoamyl alcohol, Butyric acid | Efficient synthesis of isoamyl butyrate; enzyme activity maintained for at least six reuses. | nih.govjmb.or.kr |

This integrated bio-refinery approach, combining fermentation and biocatalysis, represents a promising path for the sustainable production of this compound and other novel bio-based chemicals.

Optimized Microbial Production Strategies for Related Furanic Esters

The sustainable production of furanic esters, such as this compound, is a key area of research, with a focus on moving away from traditional chemical synthesis towards more environmentally friendly biocatalytic methods. Enzymes, particularly lipases and cutinases, are at the forefront of these efforts due to their ability to catalyze esterification reactions under mild conditions.

Recent studies have demonstrated the successful enzymatic synthesis of various isoamyl esters. For instance, a cutinase from the bacterium Rhodococcus has been effectively used to synthesize isoamyl butyrate from isoamyl alcohol and butyric acid. The enzyme was immobilized on methacrylate divinylbenzene beads, and among several fatty acids tested, butyric acid was the most efficiently converted substrate. nih.gov This research provides a model system that could potentially be adapted for the synthesis of this compound by substituting butyric acid with 2-furanbutyric acid.

Furthermore, research into the synthesis of other furan-based esters highlights the versatility of enzymatic approaches. Lipases have been employed to produce a variety of furanic-aliphatic copolyesters, demonstrating the potential for creating novel polymers from bio-based monomers. These enzymatic polymerizations often offer advantages over chemical methods by avoiding side reactions and operating under greener conditions.

The optimization of these biocatalytic processes is an active area of investigation. Key parameters being explored include the choice of solvent, temperature, substrate concentrations, and the use of immobilized enzymes to improve stability and reusability. For the production of isoamyl butyrate, for example, researchers have optimized reaction conditions to achieve high conversion yields. redalyc.org Such optimization strategies will be crucial for developing economically viable microbial or enzymatic production routes for this compound.

Table 1: Examples of Enzymatic Synthesis of Related Esters

| Enzyme | Substrates | Product | Key Findings |

| Rhodococcus sp. cutinase | Isoamyl alcohol, Butyric acid | Isoamyl butyrate | Efficient synthesis with immobilized enzyme; butyric acid was the most suitable substrate among tested fatty acids. nih.gov |

| Lipozyme TL IM | Isoamyl alcohol (from fusel oil), Butyric acid | Isoamyl butyrate | Optimized conditions led to high conversion rates, demonstrating the potential of using industrial byproducts. redalyc.org |

Biosynthesis Engineering for this compound Precursors

The microbial production of this compound relies on the efficient biosynthesis of its two precursor molecules: isoamyl alcohol and 2-furanbutyric acid. Significant research has been dedicated to the metabolic engineering of microorganisms to overproduce these precursors.

Isoamyl Alcohol Biosynthesis:

Isoamyl alcohol is a natural byproduct of amino acid metabolism in many microorganisms, including the yeast Saccharomyces cerevisiae. However, native production levels are typically low. To enhance yields, researchers have employed various metabolic engineering strategies. These strategies often involve the overexpression of key enzymes in the Ehrlich pathway, which converts amino acids into fusel alcohols.